molecular formula C22H22N2S B2455561 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 371116-08-4

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2455561
CAS RN: 371116-08-4
M. Wt: 346.49
InChI Key: VSGVWUUAWVFUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (PPTQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPTQ has been identified as a promising candidate for developing new drugs with diverse pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several advantages and limitations for lab experiments. One of the major advantages of this compound is its broad pharmacological activity, which makes it a potential candidate for developing drugs with diverse therapeutic applications. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments.
However, this compound also has several limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to administer in vivo. This compound also has low bioavailability, which limits its therapeutic potential. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. One of the most significant future directions is to optimize the synthesis method of this compound to improve its purity and yield. Another future direction is to investigate the pharmacokinetics and toxicity of this compound in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future research should focus on developing new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-phenylacetophenone with 2-aminobenzophenone in the presence of a base to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to give the desired this compound product. The purity and yield of the final product can be optimized by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to possess potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
This compound has also been identified as a potential candidate for developing new antiviral drugs. This compound has been shown to inhibit the replication of viruses such as influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). This compound exerts its antiviral effects by inhibiting viral entry, replication, and assembly.

properties

IUPAC Name

2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S/c25-22-19-13-7-8-14-20(19)24(16-15-17-9-3-1-4-10-17)21(23-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVWUUAWVFUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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